molecular formula C13H19BrN2O4S B3473399 1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine

1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine

Cat. No.: B3473399
M. Wt: 379.27 g/mol
InChI Key: OULYVUBZEAYAEI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine is a complex organic compound with a unique structure that combines a brominated aromatic ring with a sulfonyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine typically involves multiple steps, starting with the bromination of 4,5-dimethoxyphenyl compounds. The brominated intermediate is then subjected to sulfonylation, followed by the introduction of the piperazine ring. Common reagents used in these steps include bromine, sulfonyl chlorides, and piperazine derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often require a base and are conducted in polar solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine has several research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the piperazine ring may enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: Shares the brominated aromatic ring and methoxy groups but lacks the sulfonyl and piperazine components.

    2,5-Dimethoxy-4-iodophenethylamine: Similar structure with an iodine atom instead of bromine.

    1-(2,5-Dimethoxy-4-methylphenyl)piperazine: Contains the piperazine ring but differs in the position and type of substituents on the aromatic ring.

Uniqueness: 1-(2-Bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl group and the piperazine ring enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S/c1-15-4-6-16(7-5-15)21(17,18)13-9-12(20-3)11(19-2)8-10(13)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULYVUBZEAYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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